molecular formula C18H23NO6 B192361 Seneciphylline N-oxide CAS No. 38710-26-8

Seneciphylline N-oxide

Cat. No.: B192361
CAS No.: 38710-26-8
M. Wt: 349.4 g/mol
InChI Key: COHUFMBRBUPZPA-LZUQWOSISA-N
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Description

Seneciphylline N-oxide is a pyrrolizidine alkaloid N-oxide derived from the plant genus Senecio, particularly from Senecio erucifolius. Pyrrolizidine alkaloids are known for their complex structures and significant biological activities. This compound is a dehydrogenation product of senecionine N-oxide and is primarily found in the roots of Senecio species .

Mechanism of Action

Target of Action

Seneciphylline N-oxide is a pyrrolizidine alkaloid obtained from Emilia sonchifolia and is the dehydrogenation product of Senecionine N-oxide It’s known that pyrrolizidine alkaloids and their n-oxides (panos) are emerging environmental pollutants and chemical hazards in food .

Mode of Action

It’s known that pyrrolizidine alkaloids and their n-oxides enter crops from soil and reach edible parts . The roots of plants like Camellia sinensis L. efficiently absorb these compounds, utilizing both passive and active transmembrane pathways .

Biochemical Pathways

This compound is involved in the pyrrolizidine alkaloid biosynthesis pathway. Root cultures of Senecio erucifolius (Asteraceae) efficiently took up and incorporated putrescine and arginine into the pyrrolizidine alkaloid senecionine N-oxide . The only notable metabolic activity is the dehydrogenation of senecionine N-oxide to this compound, a process which slowly continues during a complete growth cycle of about two weeks .

Pharmacokinetics

It’s known that seneciphylline was quickly absorbed into plasma and reached the maximum concentration of 082-175 μg/mL after oral administration . Both seneciphylline and this compound were eliminated from plasma quickly .

Result of Action

It’s known that pyrrolizidine alkaloids and their n-oxides can cause damage to organs through prolonged or repeated exposure .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of this compound. These compounds enter crops from soil and reach edible parts . In soil experiments, tea plants exhibited weaker capabilities for the uptake and transport of these compounds compared to hydroponic conditions, likely due to the swift degradation of these compounds in the soil .

Preparation Methods

Synthetic Routes and Reaction Conditions: Seneciphylline N-oxide can be synthesized through the oxidation of seneciphylline using hydrogen peroxide. The reaction typically involves the use of 30% hydrogen peroxide under controlled conditions to ensure the selective oxidation of the tertiary amine to the N-oxide .

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows similar principles as laboratory synthesis. The process involves the extraction of seneciphylline from plant sources, followed by its oxidation using hydrogen peroxide. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Seneciphylline N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other derivatives.

    Reduction: Reduction of the N-oxide group back to the parent alkaloid, seneciphylline.

    Substitution: Nucleophilic substitution reactions can occur at the N-oxide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

Scientific Research Applications

Seneciphylline N-oxide has several scientific research applications:

Comparison with Similar Compounds

  • Senecionine N-oxide
  • Retrorsine N-oxide
  • Lycopsamine N-oxide
  • Adonifoline

Comparison: Seneciphylline N-oxide is unique due to its specific dehydrogenation product formation from senecionine N-oxide. While other pyrrolizidine alkaloid N-oxides share similar toxicological profiles, this compound is distinct in its structural features and specific biological activities. For instance, senecionine N-oxide and retrorsine N-oxide are also hepatotoxic but differ in their metabolic pathways and the extent of their toxic effects .

Properties

CAS No.

38710-26-8

Molecular Formula

C18H23NO6

Molecular Weight

349.4 g/mol

IUPAC Name

(7R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/t14?,15?,18-,19?/m1/s1

InChI Key

COHUFMBRBUPZPA-LZUQWOSISA-N

SMILES

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O

Isomeric SMILES

CC=C1CC(=C)[C@@](C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O

Canonical SMILES

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O

Pictograms

Acute Toxic; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Seneciphylline N-oxide
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Seneciphylline N-oxide
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Customer
Q & A

Q1: How does Seneciphylline N-oxide impact insect feeding behavior?

A1: Research suggests that this compound plays a crucial role in the defense mechanism of certain plants against insect parasites. Caterpillars of the species Grammia geneura and Estigmene acrea are known to consume plants containing this compound. Interestingly, parasitized caterpillars show an increased sensitivity to this compound in their taste receptors [, ]. This altered taste perception promotes the ingestion of the compound, which is toxic to the parasites, showcasing a unique adaptation for survival.

Q2: Does the continuous ingestion of this compound have any effect on the insect’s sensory system?

A2: Yes, studies on the caterpillar Estigmene acrea have demonstrated that prolonged feeding on plants rich in this compound leads to a temporary reduction in the sensitivity of the pyrrolizidine alkaloid-sensitive taste receptor cells []. This effect was also observed after feeding the caterpillars with artificial diets containing the compound or through direct injection into their hemolymph []. Interestingly, caterpillars reared on this compound-rich diets exhibited a less pronounced loss of sensitivity, suggesting a potential adaptation mechanism [].

Q3: Are there insects that specialize in feeding on plants containing this compound?

A3: Yes, the caterpillar Tyria jacobaeae specializes in feeding on plants that contain pyrrolizidine alkaloids, including this compound []. Electrophysiological studies have revealed that these caterpillars possess highly sensitive taste receptors specifically attuned to this compound, enabling them to detect it at remarkably low concentrations [].

Q4: How do invasive and native populations of Senecio vulgaris differ in their this compound content?

A4: Research comparing native (European) and invasive (Chinese) populations of Senecio vulgaris found this compound to be a dominant pyrrolizidine alkaloid in the roots of both populations []. Interestingly, invasive populations showed a slight trend towards lower overall pyrrolizidine alkaloid diversity and concentration, including this compound, compared to their native counterparts [].

Q5: What analytical techniques are used to identify and quantify this compound in plant and animal samples?

A5: High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is a commonly employed technique for identifying and quantifying this compound in various matrices []. This method offers the sensitivity and selectivity required to detect and measure this compound accurately in complex biological samples [, ].

Q6: Beyond insects, are there other organisms that interact with this compound in their environment?

A6: Yes, the leaf beetle Oreina cacaliae, unlike its cardenolide-producing relatives, secretes this compound as part of its defensive mechanism []. This suggests that O. cacaliae sequesters the alkaloid from its host plant, such as Adenostyles leucophylla [], highlighting the ecological interplay between this compound and different species.

Q7: Has this compound been detected in any products intended for animal consumption?

A7: Concerningly, a study analyzing horse feed discovered the presence of this compound as a contaminant in a significant portion of the tested samples []. This finding raises concerns about potential health risks associated with pyrrolizidine alkaloid exposure in animals and emphasizes the importance of monitoring and controlling their presence in feedstuffs.

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